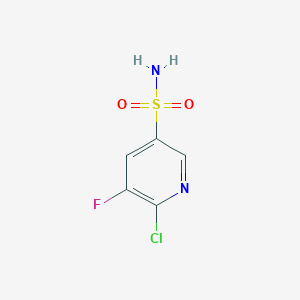

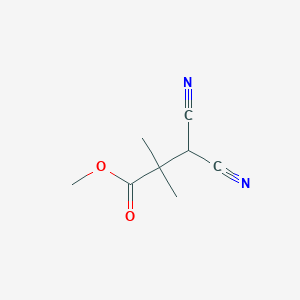

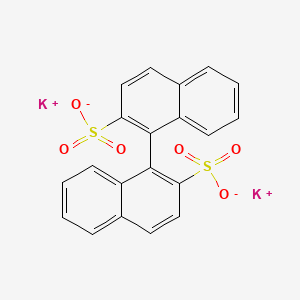

![molecular formula C13H11N5S B1458591 4-[4-Methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine CAS No. 499796-09-7](/img/structure/B1458591.png)

4-[4-Methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine

Descripción general

Descripción

The compound “4-[4-Methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine” is a white to off-white or brown solid . It serves as an intermediate compound during the synthesis of Nilotinib, a selective tyrosine kinase receptor inhibitor used in the therapy of chronic myelogenous leukemia .

Synthesis Analysis

The synthesis of this compound involves complex chemical reactions. For instance, one study discusses the arrangement of intercalated molecules N-(pyridin-4-yl)pyridin-4-amine and its derivatives within a layered structure of zirconium 4-sulfophenylphosphonate . Another study presents the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents .Molecular Structure Analysis

The molecular structure of this compound has been analyzed using various methods. For example, classical molecular simulation methods were used for a description of an arrangement of intercalated molecules N-(pyridin-4-yl)pyridin-4-amine and its derivatives within a layered structure of zirconium 4-sulfophenylphosphonate . Another study presents the crystal structure of the freebase Imatinib which precipitated from a 1:10 mixture with arginine .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve various factors. For instance, one study discusses how N-(pyridin-4-yl)pyridin-4-amine and its derivatives are arranged in the interlayer space of zirconium sulfophenylphosphonate . Another study mentions that steric hindrance induced by both heteroaryl rings might explain certain reactions .Physical And Chemical Properties Analysis

The compound is a white to off-white or brown solid . Unfortunately, the available resources do not provide more detailed physical and chemical properties of this compound.Aplicaciones Científicas De Investigación

Anti-Fibrosis Activity

This compound has been studied for its potential anti-fibrotic activities. In medicinal chemistry, the pyrimidine moiety is known to exhibit a wide range of pharmacological activities, including anti-fibrosis . Compounds with this structure have been evaluated against immortalized rat hepatic stellate cells (HSC-T6), showing promising results in inhibiting fibrosis. This application is significant in the development of treatments for diseases characterized by excessive fibrous connective tissue, such as liver cirrhosis.

Antimicrobial Properties

Pyrimidine derivatives, including those similar to our compound of interest, are recognized for their antimicrobial properties . These compounds can be designed and synthesized to target various microbial infections, providing a pathway for new antibiotics and antiseptic agents.

Antiviral Applications

The structural analogs of this compound have shown antiviral activities . Research in this field could lead to the development of new antiviral drugs that can inhibit the replication of viruses, which is crucial in the fight against viral epidemics and pandemics.

Antitumor Effects

Pyrimidine derivatives are also explored for their antitumor properties . The compound’s ability to interfere with cell proliferation makes it a candidate for cancer research, particularly in the synthesis of drugs aimed at halting the growth of cancer cells.

Non-Linear Optical Materials

The compound and its derivatives have been investigated for their potential use in non-linear optics . They can be incorporated into materials that have applications in optical signal processing, such as optical triggering, light frequency transducers, and optical memories.

Leukemia Treatment Intermediates

Derivatives of this compound serve as intermediates in the synthesis of drugs like Nilotinib, which is used in the treatment of chronic myelogenous leukemia . This highlights the compound’s importance in pharmaceutical research and drug development for serious hematological disorders.

Propiedades

IUPAC Name |

4-(4-methyl-2-pyridin-4-yl-1,3-thiazol-5-yl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N5S/c1-8-11(10-4-7-16-13(14)18-10)19-12(17-8)9-2-5-15-6-3-9/h2-7H,1H3,(H2,14,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKCANMQLZJASSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=NC=C2)C3=NC(=NC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

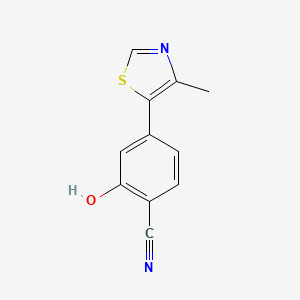

![5-{[(4-chloronaphthalen-1-yl)oxy]methyl}-1-cyclopropyl-1H-1,2,3,4-tetrazole](/img/structure/B1458512.png)

![5-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B1458521.png)

![[5-(Trifluoromethyl)-1,3-thiazol-2-yl]methanol](/img/structure/B1458524.png)